Norfluorocurarine

Description

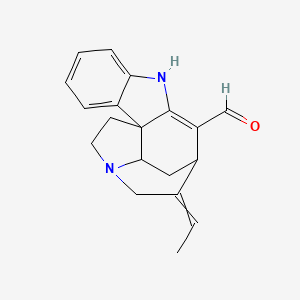

Structure

3D Structure

Properties

IUPAC Name |

12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUITWPFKLGEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Synthesis of Norfluorocurarine

Abstract: This document provides a detailed overview of the chemical properties and synthetic pathways of Norfluorocurarine, a monoterpenoid indole alkaloid.[1] It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide includes key chemical identifiers, a summary of its physical and chemical properties, and an outline of its chemical synthesis. A visualization of a key synthetic approach is also provided.

Chemical Identity of this compound

This compound is a member of the Strychnos family of indole alkaloids, characterized by its intricate curan skeletal framework.[1] It is a naturally occurring compound found in various plant species, including those of the Vinca and Alstonia genera.[1][2] The fundamental chemical identifiers for this compound are detailed below:

-

IUPAC Name : (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde[3]

-

Molecular Formula : C₁₉H₂₀N₂O[3]

-

SMILES String : C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O[3]

Tabulated Quantitative Data

The following table summarizes the key computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 292.4 g/mol | [3][5] |

| Exact Mass | 292.157563266 Da | [3][5] |

| Topological Polar Surface Area | 32.3 Ų | [3][5] |

| Heavy Atom Count | 22 | [5] |

| Complexity | 592 | [3][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Experimental Protocols

The total synthesis of this compound has been a subject of significant interest in organic chemistry, serving as a benchmark for the development of novel synthetic methodologies.[1] A notable approach was developed by the Vanderwal group, which showcases an efficient route to the core structure of several related alkaloids.[6][7]

A key transformation in this synthesis is a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[8][9] This powerful reaction constructs the tetracyclic core of the alkaloid in only a few steps from commercially available starting materials.[8][9] Computational studies have suggested that this reaction proceeds through a stepwise pathway.[4][10]

The general synthetic strategy is as follows:

-

Preparation of the Zincke Aldehyde Precursor : Tryptamine is allylated and subsequently reacted with a pyridinium salt to form the crucial Zincke aldehyde intermediate.[7]

-

Anionic Bicyclization : The tryptamine-derived Zincke aldehyde undergoes an efficient anionic bicyclization to form the tetracyclic ABCE core structure of the alkaloid.[4][7]

-

Final Cyclization : A Heck cyclization is then employed to complete the pentacyclic framework of this compound.[7]

This synthetic route is highly efficient, enabling the synthesis of this compound in as few as five steps from tryptamine and pyridine.[7]

Signaling Pathways and Biological Activity

While this compound is a member of the Strychnos alkaloids, a class of compounds known for their potent physiological effects, detailed information on its specific signaling pathways is not extensively covered in the available literature. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Biogenetically, the Strychnos alkaloids, including this compound, are closely related to the Aspidosperma and Iboga classes of monoterpenoid indole alkaloids.[1] It is believed that all three structural families originate from a common biosynthetic precursor, preakuammicine.[1]

Visualization of Synthetic Workflow

The following diagram illustrates a simplified workflow for the synthesis of this compound, highlighting the key stages of the process.

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

This compound remains a significant molecule in the field of natural product chemistry due to its complex structure and its place within the broader family of indole alkaloids. The development of efficient synthetic routes, such as the one highlighted in this guide, not only provides access to this molecule for further study but also advances the field of organic synthesis. Future research will likely focus on elucidating its biological activity and potential therapeutic applications.

References

- 1. This compound | 6880-54-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H20N2O | CID 5581319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:6880-54-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. echemi.com [echemi.com]

- 6. Stereocontrolled Construction of C-N Rings: The Vanderwal Synthesis of this compound [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes. | Semantic Scholar [semanticscholar.org]

Norfluorocurarine: A Technical Guide to its Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the indole alkaloid Norfluorocurarine, with a focus on its discovery, isolation from natural sources, and chemical synthesis. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monoterpene indole alkaloid belonging to the Strychnos family. First identified in Vinca erecta (now classified as Catharanthus roseus), its complex polycyclic architecture has made it a subject of interest for both phytochemists and synthetic organic chemists. This guide will detail the methodologies for its extraction and purification, as well as a prominent total synthesis route, providing a foundational understanding for further research and development.

Discovery and Natural Occurrence

This compound was first discovered as a natural constituent of the plant Vinca erecta. The initial isolation and structure elucidation were pivotal in classifying it within the broader family of Strychnos alkaloids, which are known for their diverse and potent biological activities.

Isolation from Vinca erecta

General Experimental Protocol for Vinca Alkaloid Extraction

This protocol outlines a typical acid-base extraction method for obtaining a crude alkaloid mixture from Vinca plant material.

Materials:

-

Dried and powdered leaves of Vinca erecta (Catharanthus roseus)

-

Methanol

-

10% Acetic acid in water

-

Ammonia solution (25%)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Maceration: The dried and powdered plant material is macerated with methanol for 24-48 hours at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in 10% aqueous acetic acid, and the solution is filtered to remove non-alkaloidal residues.

-

The acidic aqueous solution is then washed with a nonpolar solvent like n-hexane to remove pigments and other lipophilic impurities.

-

The aqueous layer is basified to a pH of 9-10 with ammonia solution.

-

The alkaline solution is then extracted exhaustively with dichloromethane. The basic conditions neutralize the alkaloid salts, rendering them soluble in the organic solvent.

-

-

Drying and Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of various alkaloids. The separation of this compound requires chromatographic techniques.

General Protocol:

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Further Purification: The enriched fractions may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantitative Data

Currently, there is a lack of specific published data on the yield and purity of this compound from the isolation process. This represents a significant area for future research.

Total Synthesis of this compound

The total synthesis of (±)-Norfluorocurarine was notably achieved by the Vanderwal group. The key step in their strategy is a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[1][2][3]

Vanderwal Synthesis: Experimental Protocol

The following is a summary of the key steps in the Vanderwal synthesis. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the original publications (J. Am. Chem. Soc. 2009, 131, 3472 and J. Org. Chem. 2012, 77, 17-46).

Step 1: Synthesis of the Zincke Aldehyde Precursor The synthesis begins with the preparation of a tryptamine-derived Zincke aldehyde. This involves the reaction of tryptamine with a suitable pyridine derivative that is subsequently opened to the corresponding aldehyde.

Step 2: Intramolecular Diels-Alder Cycloaddition The Zincke aldehyde precursor undergoes a base-mediated intramolecular [4+2] cycloaddition. This crucial step constructs the tetracyclic core of this compound in a single transformation.

Step 3: Elaboration to this compound The product of the cycloaddition is then further elaborated through a series of reactions, including functional group manipulations, to complete the synthesis of (±)-Norfluorocurarine.

Synthetic Workflow Diagram

Caption: Key stages of the Vanderwal total synthesis of (±)-Norfluorocurarine.

Biological Activity

To date, there is a notable lack of specific studies on the biological activity of this compound. However, many related Strychnos alkaloids exhibit a range of pharmacological effects, including cytotoxic and antimicrobial activities. This suggests that this compound could be a candidate for biological screening.

Proposed Experimental Protocols for Biological Screening

The following are standard in vitro assays that could be employed to investigate the potential biological activities of this compound.

5.1.1. Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) would be used.

-

Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability.

-

Data Analysis: IC50 values (the concentration that inhibits 50% of cell growth) are calculated.

5.1.2. Antimicrobial Assay (Broth Microdilution Method)

-

Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be tested.

-

Procedure: Serial dilutions of this compound are prepared in a 96-well plate containing microbial growth medium. The wells are then inoculated with a standardized microbial suspension and incubated.

-

Data Analysis: The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible microbial growth, is determined.

Signaling Pathways

Currently, there is no published information on the specific signaling pathways modulated by this compound. Should biological activity be identified, further studies would be necessary to elucidate its mechanism of action. This could involve techniques such as gene expression profiling, western blotting for key signaling proteins, and receptor binding assays.

Conclusion

This compound remains a fascinating natural product with a challenging chemical architecture. While its discovery and synthesis have been documented, there is a significant opportunity for further research into its isolation from natural sources to obtain quantitative data and, most importantly, to explore its potential biological activities. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to build upon in their future investigations of this intriguing indole alkaloid.

References

- 1. Efficient access to the core of the Strychnos, Aspidosperma and Iboga alkaloids. A short synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes. | Semantic Scholar [semanticscholar.org]

- 3. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine is a complex monoterpene indole alkaloid belonging to the Strychnos family. Its intricate polycyclic architecture has made it a compelling target for total synthesis, offering a platform for the development of novel synthetic methodologies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on experimental data and protocols. Due to the limited availability of direct biological studies on this compound, the well-established mechanism of action of the closely related alkaloid, strychnine, is presented as a contextual reference. Furthermore, a detailed visualization of the synthetic pathway developed by Vanderwal and colleagues is provided to illustrate a key logical relationship in its chemical accessibility.

Physical Properties

The physical properties of this compound have been characterized through various analytical techniques, primarily in the context of its total synthesis. A summary of these properties is presented in Table 1.

| Property | Value | Experimental Protocol |

| Molecular Formula | C₁₉H₂₀N₂O | High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. |

| Molecular Weight | 292.38 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Visual inspection of the purified solid material. |

| Melting Point | Not reported | The melting point for this compound has not been explicitly reported in the reviewed literature. It is common for complex alkaloids to decompose upon heating. |

| Optical Rotation | [α]²⁵D value | The specific rotation is measured using a polarimeter with a sodium D-line light source (589 nm) at a concentration (c) in a specified solvent (e.g., CHCl₃ or MeOH). |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and alcohols (e.g., methanol, ethanol). | Solubility is determined by dissolving a known amount of the compound in a specified volume of solvent at room temperature. |

Table 1: Physical Properties of this compound

Chemical Properties and Spectroscopic Data

The chemical structure of this compound has been elucidated and confirmed through a combination of spectroscopic methods.

Chemical Structure

This compound possesses a pentacyclic core structure characteristic of the Strychnos alkaloids. Its IUPAC name is (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carbaldehyde.

Spectroscopic Data

A summary of the key spectroscopic data for the characterization of this compound is provided in Table 2.

| Spectroscopic Technique | Key Data and Interpretation | Experimental Protocol |

| ¹H NMR | The proton nuclear magnetic resonance spectrum provides detailed information on the chemical environment of each hydrogen atom in the molecule, including chemical shifts (δ), coupling constants (J), and multiplicity. | The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and the spectrum is recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum reveals the number of unique carbon environments and their chemical shifts, aiding in the structural elucidation of the carbon skeleton. | The sample is dissolved in a deuterated solvent and the spectrum is recorded on a high-field NMR spectrometer, often with proton decoupling. |

| Infrared (IR) | The IR spectrum shows characteristic absorption bands for functional groups present in the molecule, such as the C=O stretch of the aldehyde and the C=C stretches of the aromatic and olefinic moieties. | A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) or the sample is analyzed as a KBr pellet, and the spectrum is recorded using an FTIR spectrometer. |

| High-Resolution Mass Spectrometry (HRMS) | HRMS provides the exact mass of the molecular ion, which is used to confirm the elemental composition of the molecule with high accuracy. | The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) is measured using a high-resolution mass analyzer (e.g., time-of-flight - TOF or Orbitrap). |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

General Synthetic Procedures

The total synthesis of this compound has been achieved through multi-step sequences. A key transformation in the synthesis by Vanderwal and colleagues is an intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde.

Protocol for a Key Synthetic Step (Vanderwal Synthesis):

-

Preparation of the Zincke Aldehyde Precursor: The synthesis begins with the preparation of a tryptamine-derived Zincke aldehyde through a series of standard organic transformations.

-

Intramolecular Cycloaddition: The Zincke aldehyde is subjected to base-mediated intramolecular cycloaddition. A typical procedure involves dissolving the aldehyde in a suitable solvent (e.g., toluene) and treating it with a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) at elevated temperatures.

-

Work-up and Purification: The reaction mixture is cooled, quenched, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the tetracyclic core of this compound.

-

Final Transformations: Subsequent functional group manipulations, including the introduction of the ethylidene side chain and the aldehyde group, complete the total synthesis of this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker or Varian spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.

-

Infrared Spectroscopy: IR spectra are recorded on a PerkinElmer or similar FTIR spectrometer.

-

High-Resolution Mass Spectrometry: HRMS data are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI).

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key synthetic strategy for the construction of the core structure of this compound as developed by the Vanderwal group.

Postulated Mechanism of Action of Related Strychnos Alkaloids

While the specific biological targets of this compound have not been reported, many Strychnos alkaloids, most notably strychnine, are known to act as antagonists of the glycine receptor in the central nervous system. The following diagram illustrates this mechanism.

Conclusion

This compound remains a fascinating and challenging molecule for synthetic chemists. This guide has summarized the key physical and chemical properties of this compound, providing a foundation for researchers interested in its chemistry and potential applications. While its biological activity is yet to be fully elucidated, the study of related Strychnos alkaloids suggests that it may possess interesting neurological properties. Further investigation into the pharmacology of this compound is warranted to explore its potential as a lead compound in drug discovery.

Spectroscopic Data of Norfluorocurarine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid norfluorocurarine. While specific experimental data from published literature is not fully available in the public domain, this document outlines the expected spectroscopic characteristics based on its known structure. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Chemical Structure and Molecular Properties

This compound is a complex indole alkaloid with the following properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the complex, three-dimensional structure of molecules like this compound. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy.

Note: The following tables present predicted chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectroscopic Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Protons on the indole ring system. |

| Vinylic Proton | 5.0 - 6.0 | Proton attached to a carbon-carbon double bond. |

| Aldehyde Proton | 9.0 - 10.0 | The highly deshielded proton of the aldehyde group. |

| Aliphatic Protons | 1.5 - 4.5 | Protons on the saturated carbon framework, including those adjacent to nitrogen atoms. |

| Amine N-H | Variable (often broad) | The chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectroscopic Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde Carbonyl | 190 - 200 | The carbon of the aldehyde functional group. |

| Aromatic Carbons | 110 - 150 | Carbons of the indole ring system. |

| Vinylic Carbons | 100 - 140 | Carbons involved in the carbon-carbon double bond. |

| Aliphatic Carbons | 20 - 70 | Carbons in the saturated regions of the molecule. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Stretching vibration of the nitrogen-hydrogen bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the indole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of carbon-hydrogen bonds in the saturated parts of the molecule. |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong absorption due to the carbonyl group of the aldehyde. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching vibrations within the aromatic ring. |

| C-N Stretch | 1000 - 1350 | Stretching of the carbon-nitrogen bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₁₉H₂₀N₂O). The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 293.16.

-

Fragmentation Pattern: Indole alkaloids typically undergo characteristic fragmentation patterns. Common fragmentation pathways may involve the loss of small neutral molecules or cleavage of the intricate ring system. The specific fragmentation pattern would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of indole alkaloids and other natural products.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

-

For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and record the product ion spectrum.

-

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce structural features of the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Strychnos Alkaloids: The Case of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of norfluorocurarine, a key intermediate in the formation of the renowned Strychnos alkaloid, strychnine. The elucidation of this pathway has been a long-standing challenge in natural product biosynthesis, recently solved through a combination of transcriptomics, enzymology, and heterologous expression. This document details the enzymatic steps, experimental protocols, and quantitative data derived from the landmark research that has illuminated this complex process.

Introduction

The Strychnos alkaloids are a diverse family of monoterpene indole alkaloids known for their complex chemical structures and potent biological activities. For centuries, the intricate molecular architecture of compounds like strychnine has fascinated and challenged chemists. Understanding the biosynthetic machinery that plants use to construct these molecules is of significant interest for synthetic biology and the potential production of novel pharmaceuticals. This compound represents a critical branch point and a key scaffold in the pathway leading to some of the most complex members of this alkaloid family. The recent complete elucidation of the strychnine biosynthetic pathway has shed light on the precise enzymatic transformations leading to this compound.[1]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the central monoterpene indole alkaloid precursor, geissoschizine. Through a series of enzymatic reactions, geissoschizine is converted to the Wieland-Gumlich aldehyde, a pivotal intermediate for a wide range of Strychnos alkaloids. This compound is an early intermediate in the branch of the pathway leading to strychnine.[1][2]

The key enzymes involved in the transformation of geissoschizine to this compound have been identified from Strychnos nux-vomica and are designated as follows:

-

SnvGO (Geissoschizine Oxidase): A cytochrome P450 enzyme that oxidizes geissoschizine.

-

SnvNS1/SnvNS2 (this compound Synthase 1/2): Two highly similar α/β hydrolases that catalyze the formation of this compound from the product of the SnvGO reaction.[2]

The pathway can be summarized as follows:

Geissoschizine → Dehydropreakuammicine → this compound

This is a simplified representation, and the precise chemical mechanisms are detailed in the referenced literature.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Caption: The enzymatic conversion of geissoschizine to this compound.

Quantitative Data

The following table summarizes the quantitative data related to the production of key intermediates in the this compound pathway when the respective enzymes are transiently expressed in Nicotiana benthamiana. The data is presented as the peak area from liquid chromatography-mass spectrometry (LC-MS) analysis, providing a relative quantification of the products.

| Enzyme(s) Expressed | Substrate(s) | Product | Mean Peak Area (n=3) | Standard Error of the Mean (s.e.m.) |

| SnvGO | Geissoschizine | Akuammicine | 1.2 x 10^7 | 0.1 x 10^7 |

| SnvGO, SnvNS1 | Geissoschizine | This compound | 2.5 x 10^6 | 0.3 x 10^6 |

| SnvGO, SnvNS1, SnvNO | Geissoschizine | 18-OH this compound | 1.8 x 10^6 | 0.2 x 10^6 |

Data adapted from Hong, B., et al. (2022). Biosynthesis of strychnine. Nature, 607(7919), 617-622.[1] Note that akuammicine is a deformylation product of dehydropreakuammicine and is used as an indicator of SnvGO activity.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the elucidation of the this compound biosynthetic pathway.

Gene Identification and Cloning

Candidate genes for the biosynthesis of Strychnos alkaloids were identified using a comparative transcriptomics approach between a strychnine-producing (S. nux-vomica) and a non-producing (Strychnos sp.) species. Genes co-expressed with known upstream pathway genes were prioritized. The full-length coding sequences of candidate genes were amplified from cDNA and cloned into plant expression vectors.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of biosynthetic enzymes in N. benthamiana to reconstitute the this compound pathway.

Day 1: Agrobacterium Culture Initiation

-

In a sterile culture tube, inoculate 5 mL of LB medium containing appropriate antibiotics with a single colony of Agrobacterium tumefaciens (strain GV3101) harboring the plant expression vector with the gene of interest.

-

Incubate the culture at 28°C for 24 hours with shaking at 250-300 rpm.

Day 2: Infiltration

-

Measure the optical density at 600 nm (OD600) of the overnight Agrobacterium culture.

-

Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.8.

-

For co-expression of multiple enzymes, mix the resuspended Agrobacterium cultures in equal ratios.

-

Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of 4-5 week old N. benthamiana plants.

Day 3-7: Incubation and Substrate Feeding

-

Grow the infiltrated plants for 24 hours under standard greenhouse conditions.

-

Prepare a solution of the precursor, geissoschizine (e.g., 1 mg/mL in 50% aqueous methanol).

-

Infiltrate the previously agroinfiltrated leaf patches with the geissoschizine solution.

-

Allow the plants to incubate for an additional 3-5 days to allow for product accumulation.

The following diagram illustrates the workflow for transient expression in N. benthamiana.

Caption: Workflow for transient expression and analysis in N. benthamiana.

Metabolite Extraction and LC-MS Analysis

This protocol outlines the extraction and analysis of alkaloids from N. benthamiana leaf tissue.

-

Extraction:

-

Harvest the infiltrated leaf discs (approximately 100 mg) and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate for 15 minutes and then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Resuspend the dried extract in 100 µL of 50% methanol for LC-MS analysis.

-

-

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a specified time suitable for separating the alkaloids of interest.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and fragmentation analysis.

-

Data Acquisition: Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) can be used for targeted analysis of known alkaloids.

-

In Vitro Enzyme Assays

This protocol describes the characterization of the biosynthetic enzymes in vitro using recombinant proteins.

-

Recombinant Protein Expression and Purification:

-

The coding sequences of the biosynthetic enzymes are cloned into an E. coli expression vector (e.g., pET-28a).

-

The constructs are transformed into an expression strain of E. coli (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay Conditions:

-

Cytochrome P450 (SnvGO):

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, the purified P450 enzyme (in microsomes or as a purified protein with a reductase partner), and the substrate (geissoschizine).

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of acetonitrile.

-

Analysis: Analyze the reaction products by LC-MS.

-

-

α/β Hydrolase (SnvNS1/SnvNS2):

-

Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), the purified hydrolase, and the product of the SnvGO reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Quenching: Stop the reaction with acetonitrile.

-

Analysis: Analyze the formation of this compound by LC-MS.

-

-

The following diagram illustrates the workflow for in vitro enzyme characterization.

Caption: Workflow for in vitro characterization of biosynthetic enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway is a significant achievement in the field of natural product biosynthesis. The methodologies described in this guide, including comparative transcriptomics, heterologous expression in N. benthamiana, and in vitro enzyme assays, provide a powerful toolkit for the discovery and characterization of complex biosynthetic pathways. This knowledge not only deepens our understanding of plant specialized metabolism but also paves the way for the metabolic engineering of high-value alkaloids for pharmaceutical and other applications. The detailed protocols and data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and drug development.

References

A Technical Guide to the Natural Sources of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a monoterpene indole alkaloid belonging to the Strychnos family of alkaloids. As an intermediate in the biosynthesis of the well-known neurotoxin strychnine, it is a molecule of significant interest in the fields of natural product chemistry, pharmacology, and drug development. Understanding its natural sources, concentration, and methods for isolation is crucial for further research into its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, methodologies for its extraction and analysis, and its biosynthetic context.

Natural Sources of this compound

This compound is found in plants of the genus Strychnos, which encompasses around 200 species of trees and lianas distributed throughout the world's tropics[1]. These plants are known for producing a wide array of poisonous indole alkaloids, including strychnine and curare[1].

The primary documented natural source of this compound is Strychnos nux-vomica , the strychnine tree native to tropical Asia[2]. Its presence in this species is confirmed through its role as a precursor in the biosynthesis of strychnine.

Other potential, though less extensively documented, sources include:

-

Tabernaemontana eglandulosa

-

Strychnos ngouniensis [3]

While this compound is a known constituent of these species, it is considered a minor alkaloid. Quantitative data on its specific concentration in these or any other natural sources is currently limited in publicly available research. However, to provide context, the concentrations of the major alkaloids, strychnine and brucine, in Strychnos nux-vomica have been well-documented.

Quantitative Data of Major Alkaloids in Strychnos nux-vomica

The following table summarizes the typical concentrations of strychnine and brucine in various parts of the Strychnos nux-vomica plant. This data can serve as a reference point for the expected low abundance of minor alkaloids like this compound.

| Plant Part | Strychnine Concentration (% w/w) | Brucine Concentration (% w/w) | Reference |

| Seeds | 0.4 - 1.25 | 0.6 - 1.7 | [2][4] |

| Root Bark | 1.7 | 2.8 | [4] |

| Stem Bark | 0.9 | 2.1 | [4] |

| Root Wood | 0.3 | 0.4 | [4] |

| Stem Wood | 0.5 | 0.01 | [4] |

| Leaves | 0.2 | 0.5 | [4] |

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not widely published. However, general methodologies for the extraction and purification of indole alkaloids from Strychnos species can be readily adapted. The following is a composite protocol based on established methods for related alkaloids.

Extraction of Total Alkaloids

This protocol outlines a standard procedure for the extraction of total alkaloids from plant material, such as the seeds or bark of Strychnos nux-vomica.

Materials:

-

Dried and powdered plant material (e.g., Strychnos nux-vomica seeds)

-

Ethanol (70-95%) or Methanol

-

Hydrochloric acid (HCl), 0.2-0.5 M

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Ultrasonic bath

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration/Reflux Extraction:

-

Suspend the powdered plant material in 70-95% ethanol (e.g., 1:10 w/v).

-

Extract the material using either maceration with sonication for several hours or heating under reflux for 2-3 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the filtrates from each extraction step.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 0.2-0.5 M hydrochloric acid.

-

Filter the acidic solution to remove any insoluble material.

-

Adjust the pH of the clear filtrate to approximately 9-10 using a sodium hydroxide or ammonium hydroxide solution. This will precipitate the alkaloids.

-

Extract the alkaline solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

-

Isolation and Purification of this compound

The isolation of the minor alkaloid this compound from the total alkaloid fraction requires chromatographic techniques.

Materials:

-

Total alkaloid fraction

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform, ammonia)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Dragendorff's reagent (for visualization of alkaloids)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Column Chromatography:

-

Subject the total alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small percentage of ammonia to the mobile phase).

-

Collect fractions and monitor the separation using TLC, visualizing the spots with UV light and/or Dragendorff's reagent.

-

Combine fractions containing compounds with similar Rf values.

-

-

Preparative HPLC:

-

Further purify the fractions containing the target compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern, which can be compared with literature data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the chemical structure of the molecule.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of specific research on the biological activity and associated signaling pathways of this compound. However, due to its structural similarity and biosynthetic relationship to strychnine, it is plausible that it may interact with similar biological targets.

Strychnine is a potent antagonist of the glycine receptor, a ligand-gated chloride channel in the central nervous system. By blocking the inhibitory effects of glycine, strychnine leads to excessive neuronal excitation, resulting in convulsions. It is conceivable that this compound may exhibit some affinity for the glycine receptor, although likely with different potency. Further research, such as receptor binding assays, is necessary to elucidate the specific pharmacological profile of this compound.

Visualizations

Biosynthetic Pathway of Strychnine

The following diagram illustrates the proposed biosynthetic pathway of strychnine from geissoschizine, highlighting the position of this compound as a key intermediate.

Caption: Biosynthetic pathway of strychnine showing this compound.

Experimental Workflow for Isolation and Characterization

This diagram outlines a general workflow for the isolation and characterization of this compound from a natural source.

Caption: General workflow for this compound isolation.

Conclusion

This compound is a naturally occurring minor indole alkaloid found in several Strychnos species, most notably S. nux-vomica. While specific quantitative data and detailed biological activity studies are currently lacking, established phytochemical methods for related major alkaloids provide a solid foundation for its extraction, isolation, and characterization. Further research is warranted to quantify its presence in various natural sources and to elucidate its pharmacological profile and potential signaling pathways. This knowledge will be invaluable for assessing its potential as a lead compound in drug discovery and for understanding the complex biochemistry of the Strychnos genus.

References

- 1. Plasma metabolic profiling analysis of Strychnos nux-vomica Linn. and Tripterygium wilfordii Hook F-induced renal toxicity using metabolomics coupled with UPLC/Q-TOF-MS - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. This compound | C19H20N2O | CID 5581319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

The Crucial Role of Norfluorocurarine in Strychnine Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of norfluorocurarine, a pivotal intermediate in the total synthesis of the complex indole alkaloid, strychnine. Geared towards researchers, scientists, and professionals in drug development, this document details the synthetic pathways leading to and from this compound, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the chemical transformations.

Introduction: this compound as a Key Stepping Stone

Strychnine, with its intricate heptacyclic structure, has been a formidable challenge in synthetic organic chemistry for over a century. The journey to conquer this molecular peak has led to the development of numerous innovative synthetic strategies. A recurring theme in many of these approaches is the interception of key intermediates that lie on the biosynthetic pathway. This compound has emerged as one such critical juncture, serving as a direct precursor to the Wieland-Gumlich aldehyde, which in turn is readily converted to strychnine. Understanding the synthesis and chemical transformations of this compound is therefore essential for the efficient construction of the strychnine core.

Biosynthetic and Synthetic Landscape

In the natural biosynthesis of strychnine, this compound is formed via the decarboxylation of dehydropreakuammicine.[1] Subsequent oxidation of the terminal allylic position and reduction of the vinylogous formamide yields the Wieland-Gumlich aldehyde.[1] This biosynthetic blueprint has inspired numerous total synthesis campaigns, with many research groups strategically targeting the Wieland-Gumlich aldehyde as a late-stage intermediate due to its high-yielding conversion to strychnine.[2]

One of the most efficient and concise total syntheses of strychnine, developed by the Vanderwal group, highlights the importance of this compound. Their approach enables the synthesis of this compound in a mere five steps.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its subsequent conversion to strychnine, primarily based on the Vanderwal synthesis.

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Zincke Aldehyde Formation | Tryptamine, Pyridinium salt, Base | High | [3] |

| 2 | Intramolecular Diels-Alder Cycloaddition | Heat | Good | [3] |

| 3 | Deprotection | Specific to protecting group used | High | [3] |

| 4 | Functional Group Interconversion | - | - | [3] |

| 5 | This compound Formation | Final cyclization and functionalization | - | [3] |

| 6 | Oxidation to Wieland-Gumlich Aldehyde | Oxidizing agent (e.g., MnO2 or other selective oxidant) | - | - |

| 7 | Conversion to Strychnine | Malonic acid, Acetic anhydride, Sodium acetate in Acetic acid | ~80% | [2] |

Note: Specific yields for each step of the Vanderwal synthesis of this compound require access to the supporting information of the primary literature and are not fully detailed in the main text of the publications.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involving this compound, based on established synthetic routes.

Vanderwal Synthesis of this compound (Conceptual Outline)

The five-step synthesis developed by Vanderwal and coworkers commences with the formation of a tryptamine-derived Zincke aldehyde. This is followed by a base-mediated intramolecular Diels-Alder cycloaddition to construct the core tetracyclic structure. Subsequent steps involve deprotection and functional group manipulations to yield this compound. For precise, step-by-step instructions, including reagent quantities, reaction times, temperatures, and purification procedures, consulting the supporting information of the primary publication is essential (J. Org. Chem. 2012, 77, 1, 17–46).[3]

Conversion of this compound to Wieland-Gumlich Aldehyde

General Procedure:

To a solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) is added an oxidizing agent selective for allylic alcohols, such as manganese dioxide (MnO₂). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the Wieland-Gumlich aldehyde.

Conversion of Wieland-Gumlich Aldehyde to Strychnine

This well-established protocol involves the condensation of the Wieland-Gumlich aldehyde with malonic acid.[2]

Procedure:

A mixture of the Wieland-Gumlich aldehyde, malonic acid, sodium acetate, and acetic anhydride in glacial acetic acid is heated. The reaction progression can be monitored by TLC. After the reaction is complete, the mixture is cooled and the strychnine product is isolated by precipitation or extraction, followed by recrystallization to yield the pure product. This transformation typically proceeds in high yield, around 80%.[2]

Mandatory Visualizations

Biosynthetic Pathway of Strychnine

Caption: Biosynthetic pathway from Dehydropreakuammicine to Strychnine.

Vanderwal's Synthetic Strategy towards Strychnine

Caption: Key stages in the Vanderwal total synthesis of Strychnine.

Conclusion

This compound stands as a testament to the synergy between biosynthetic understanding and synthetic innovation. Its strategic position in the pathway to strychnine has been effectively exploited to develop concise and efficient total syntheses. This guide provides a foundational understanding for researchers aiming to leverage this key intermediate in their own synthetic endeavors or in the development of novel analogs. Further exploration of the detailed experimental conditions within the cited primary literature is encouraged for the practical application of these methodologies. As the field of organic synthesis continues to evolve, the lessons learned from the synthesis of complex molecules like strychnine, and the pivotal role of intermediates such as this compound, will undoubtedly continue to inspire future discoveries.

References

The Multifaceted Biological Landscape of Strychnos Alkaloids: A Technical Guide for Researchers

An In-depth Exploration of a Potent Class of Natural Compounds for Drug Discovery and Development

Introduction

Alkaloids derived from the genus Strychnos represent a diverse and complex family of natural products that have long been recognized for both their profound toxicity and their significant medicinal properties. Historically infamous for the poisonous properties of compounds like strychnine, modern scientific investigation has unveiled a broad spectrum of potential therapeutic activities inherent in this class of molecules. This technical guide provides a comprehensive overview of the biological activities of Strychnos alkaloids, offering researchers, scientists, and drug development professionals a detailed resource to support further exploration and application of these potent compounds. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the therapeutic potential of Strychnos alkaloids.

Anticancer Activity

Several Strychnos alkaloids, most notably brucine and strychnine, have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1] These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.[1]

Quantitative Data: In Vitro Cytotoxicity of Strychnos Alkaloids

| Alkaloid | Cell Line | Assay | IC50 | Reference |

| Brucine | HepG2 (Hepatoma) | MTT | 0.10 mM (72h) | [2] |

| Strychnine | HepG2 (Hepatoma) | MTT | 0.52 mM (72h) | [2] |

| Brucine N-oxide | HepG2 (Hepatoma) | MTT | Ineffective | [2] |

| Aqueous Methanol Extract of S. nux-vomica leaves | Hep-2 (Larynx Carcinoma) | MTT | 17.8 µg/mL | [3] |

| Aqueous Methanol Extract of S. nux-vomica leaves | MCF-7 (Breast Carcinoma) | MTT | 36.3 µg/mL | [3] |

| Aqueous Methanol Extract of S. nux-vomica leaves | HCT (Colon Carcinoma) | MTT | 41.2 µg/mL | [3] |

Signaling Pathways in Anticancer Activity

The anticancer activity of Strychnos alkaloids involves the modulation of several critical signaling pathways, primarily leading to apoptosis. Brucine, for instance, has been shown to induce apoptosis in human hepatoma (HepG2) cells through a mitochondrial-mediated pathway involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[4] Furthermore, brucine and strychnine have been found to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells, leading to decreased cell proliferation and induction of apoptosis.[5] Other reported mechanisms include the inhibition of the VEGF-induced cell proliferation and the HIF-1 pathway.[1]

Diagram: Brucine-Induced Apoptosis Signaling Pathway

Caption: A simplified diagram of the brucine-induced mitochondrial apoptosis pathway.

Antiplasmodial Activity

A significant area of research for Strychnos alkaloids is their potent activity against Plasmodium falciparum, the parasite responsible for malaria.[6] Several bisindole alkaloids have shown promising results, with some exhibiting high selectivity for the parasite over human cell lines.[7]

Quantitative Data: Antiplasmodial and Cytotoxic Activities of Strychnos Alkaloids

| Alkaloid | P. falciparum Strain | Antiplasmodial IC50 (µM) | Cytotoxicity (Cell Line) | Cytotoxic IC50 (µM) | Reference |

| Isostrychnopentamine | Chloroquine-sensitive & -resistant | ~0.1 | Human cell lines | >10 | [8] |

| Dihydrousambarensine | Chloroquine-resistant (W2) | 0.03 | - | - | [9] |

| Strychnopentamine | Chloroquine-sensitive & -resistant | ~0.15 | - | - | [9] |

| Sungucine | - | 1-10 | - | - | [6] |

| Longicaudatine-type | - | 0.5-10 | - | - | [6] |

| Matopensine-type | - | 0.15-10 | - | - | [6] |

| Usambarine-type | - | 0.032-10 | HCT-116 | - | [6] |

Experimental Protocol: [³H]-Hypoxanthine Incorporation Assay for Plasmodium falciparum Drug Susceptibility

This assay is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is an indicator of parasite growth and replication.

Materials:

-

Plasmodium falciparum culture (synchronized to ring stage)

-

Complete culture medium (RPMI-1640 with supplements)

-

[³H]-hypoxanthine

-

96-well microtiter plates pre-coated with test compounds

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the Strychnos alkaloids in complete culture medium.

-

Add 25 µL of each drug dilution to the wells of a 96-well plate.

-

Add 200 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 24 hours at 37°C in a controlled gas environment.

-

Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.

-

Incubate for a further 24-48 hours.

-

Harvest the contents of each well onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Diagram: Workflow for [³H]-Hypoxanthine Incorporation Assay

Caption: A workflow diagram illustrating the key steps of the [³H]-hypoxanthine incorporation assay.

Antimicrobial Activity

Extracts and isolated alkaloids from various Strychnos species have demonstrated a range of antimicrobial activities against both bacteria and fungi.[1][10] This suggests their potential as a source for new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Strychnos Extracts and Fractions

| Extract/Fraction | Microorganism | MIC (mg/mL) | Reference |

| S. lucida n-hexane stem bark/twig extract | Bacillus subtilis | 0.032 | [1] |

| S. lucida n-hexane stem bark/twig extract | Streptococcus pyogenes | 0.032 | [1] |

| S. nux-vomica leaves extract | Pseudomonas aeruginosa | 0.1 | [1] |

| S. nux-vomica leaves extract | Enterococcus faecalis | 0.1 | [1] |

| S. spinosa chloroform fraction | Aspergillus fumigatus | 0.08 | [10] |

| S. spinosa n-butanol fraction | Cryptococcus neoformans | 0.04 | [10] |

| S. spinosa hexane fraction | Staphylococcus aureus | 0.08 | [10] |

| S. spinosa chloroform fraction | Staphylococcus aureus | 0.08 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Serial dilutions of the test alkaloid

-

Positive control (standard antibiotic) and negative control (broth only)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism in broth.

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Create a serial two-fold dilution of the test alkaloid across the wells, leaving the last well as a growth control.

-

Inoculate each well (except the negative control) with 5 µL of the standardized inoculum.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth.

Diagram: Workflow for Broth Microdilution Assay

Caption: A schematic workflow of the broth microdilution assay for determining the MIC.

Anti-inflammatory and Analgesic Activities

Certain Strychnos alkaloids, particularly brucine and brucine N-oxide, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[11][12] These effects are thought to be mediated through the inhibition of pro-inflammatory mediators.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of brucine are associated with the inhibition of prostaglandin E2 (PGE2) release in inflammatory tissues.[11] Brucine also reduces the production of tumor necrosis factor-alpha (TNF-α).[13] This suggests that Strychnos alkaloids may interfere with the cyclooxygenase (COX) and other inflammatory signaling pathways.

Diagram: Potential Anti-inflammatory Mechanism of Brucine

Caption: A diagram illustrating the potential inhibitory effects of brucine on inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

1% Carrageenan solution in saline

-

Test alkaloid solution/suspension

-

Plethysmometer or calipers

-

Positive control (e.g., Indomethacin)

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test alkaloid or vehicle (control) orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Diagram: Workflow for Carrageenan-Induced Paw Edema Assay

Caption: A workflow diagram for the carrageenan-induced paw edema anti-inflammatory assay.

Neuroactivity

The neuroactive properties of Strychnos alkaloids are perhaps their most well-known characteristic, largely due to the potent convulsant effects of strychnine. However, research has also indicated potential neuroprotective effects of other alkaloids from this genus.

Neurotoxicity of Strychnine

Strychnine acts as a potent antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord and brainstem. This antagonism leads to a loss of postsynaptic inhibition, resulting in uncontrolled neuronal firing and the characteristic convulsions associated with strychnine poisoning.

Diagram: Mechanism of Strychnine Neurotoxicity

References

- 1. jchemrev.com [jchemrev.com]

- 2. Pharmacological Evaluation of Total Alkaloids from Nux Vomica: Effect of Reducing Strychnine Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. In vitro and in vivo antimalarial properties of isostrychnopentamine, an indolomonoterpenic alkaloid from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Some Strychnos spinosa (Loganiaceae) leaf extracts and fractions have good antimicrobial activities and low cytotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Exploratory Studies on Fluorinated Indole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth overview of recent exploratory studies on fluorinated indole alkaloids, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data from key studies on fluorinated indole alkaloids, categorized by their therapeutic potential.

Anticancer Activity

Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.

Table 1: Anticancer Activity of Fluorinated Indole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Tyrphostin Derivatives | Tubulin | HCT-116 (Colon) | Sub-micromolar | [1] |

| Indole/1,2,4-Triazole Hybrids | Tubulin | Various (NCI 60) | 1.85 - 5.76 (GI50) | [2] |

| Indole-based Sulfonamides | Tubulin | HeLa (Cervical) | 0.24 - 0.59 | [4] |

Antiviral Activity (Anti-HIV)

The exploration of fluorinated indoles has yielded potent inhibitors of HIV-1, targeting various stages of the viral life cycle.

Table 2: Anti-HIV-1 Activity of Fluorinated Indole Derivatives

| Compound Class | Target | Assay | EC50 / IC50 | Reference |

| Fluorinated Indole-Carboxamides | HIV-1 Attachment | Pseudotype virus assay | pM range | [5] |

| Indole-2-Carboxylic Acid Derivatives | HIV-1 Integrase | Strand Transfer Inhibition | 0.13 µM | [6] |

| Indolizine Derivatives | Vif-ElonginC Interaction | Vif-mediated A3G degradation | ~20 µM | [7] |

Serotonin Receptor Activity

Fluorinated indole alkaloids have been investigated as selective ligands for serotonin receptors, which are implicated in various neurological disorders.

Table 3: Serotonin Receptor Binding Affinity of Fluorinated Indole-Imidazole Conjugates

| Compound | Receptor | Ki (nM) | Reference |

| AGH-192 (3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole) | 5-HT7 | 4 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploration of fluorinated indole alkaloids.

Synthesis of 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole (AGH-192)

This protocol is adapted from the synthesis of fluorinated indole-imidazole conjugates.[8]

-

Vilsmeier-Haack Formylation: To a cooled (ice-salt bath) solution of dry DMF (8 mL), add POCl3 (2 mL) dropwise over 15 minutes to generate the Vilsmeier-Haack reagent. After the addition, allow the mixture to warm to room temperature over 30 minutes. Dissolve the substituted indole (21.9 mmol) in DMF (10 mL) and add it to the formylating mixture over 15 minutes.

-

Van Leusen Imidazole Synthesis: Mix the resulting indole-3-carboxaldehyde (3 mmol) with ethylamine (15 mmol) in dry methanol (20 mL). Allow the reaction to proceed overnight to form the imine. Subsequently, add anhydrous K2CO3 (3 mmol) and tosylmethyl isocyanide (TosMIC, 3 mmol). Stir the mixture for an additional 8 hours.

-

Work-up and Purification: Dilute the reaction mixture with water (50 mL) and extract three times with ethyl acetate (20 mL each). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Tubulin Polymerization Inhibition Assay

This protocol is based on the evaluation of indole derivatives as tubulin inhibitors.[2][10]

-

Reagents and Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and the test compounds.

-

Assay Procedure: Prepare a solution of tubulin (1 mg/mL) in the polymerization buffer. Add the test compound at various concentrations to the tubulin solution.

-

Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Vif-Mediated APOBEC3G Degradation Assay

This protocol is designed to assess the inhibition of the HIV-1 Vif protein's function.[11][12]

-

Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for APOBEC3G (A3G) and Vif, along with a plasmid expressing the test compound or a control.

-

Cell Lysis and Protein Quantification: After 48 hours, lyse the cells and quantify the total protein concentration using a BCA protein assay.

-

Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for A3G and Vif, followed by a secondary antibody conjugated to horseradish peroxidase.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the levels of A3G and Vif in the presence and absence of the inhibitor. A rescue of A3G from degradation indicates inhibition of Vif function.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action for tubulin-inhibiting fluorinated indole alkaloids.

Caption: Inhibition of Vif-mediated APOBEC3G degradation by fluorinated indole alkaloids.

References

- 1. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Vif-Mediated Degradation of APOBEC3G through Competitive Binding of Core-Binding Factor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards Inhibition of Vif-APOBEC3G Interaction: Which Protein to Target? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

Abstract